(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one
Overview
Description
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes dichloro, nitro, and pyrrolidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by chlorination and subsequent cyclization to introduce the pyrrolidinyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of chlorine atoms can result in various substituted derivatives.
Scientific Research Applications
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl groups may interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbutane: Similar structure but lacks the double bond.
4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-ene: Similar structure but different functional groups.
Uniqueness
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one is unique due to its specific combination of functional groups and the presence of the double bond, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O3/c13-11(14)9(15-5-1-2-6-15)10(17(19)20)12(18)16-7-3-4-8-16/h11H,1-8H2/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASWILYDYONSGS-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=C(C(=O)N2CCCC2)[N+](=O)[O-])C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C(=C(\C(=O)N2CCCC2)/[N+](=O)[O-])/C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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